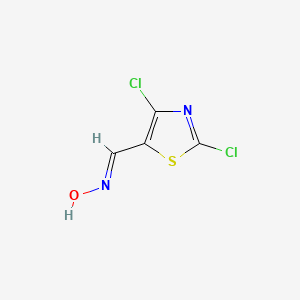
2,4-Dichloro-1,3-thiazole-5-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine is a chemical compound characterized by the presence of a thiazole ring substituted with dichloro groups and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine typically involves the condensation of 2,4-dichloro-1,3-thiazole-5-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The dichloro groups on the thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
(E)-N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine shares structural similarities with other thiazole derivatives, such as 2,4-dichloro-1,3-thiazole-5-carbaldehyde and 2,4-dichloro-1,3-thiazole-5-amine.
Other hydroxylamine derivatives: Compounds like N-hydroxybenzimidoyl chloride and N-hydroxyphthalimide.
Uniqueness
- The presence of both dichloro groups and a hydroxylamine functional group in (E)-N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine makes it unique compared to other thiazole derivatives. This combination of functional groups contributes to its distinct chemical reactivity and potential applications.
Properties
Molecular Formula |
C4H2Cl2N2OS |
|---|---|
Molecular Weight |
197.04 g/mol |
IUPAC Name |
(NE)-N-[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C4H2Cl2N2OS/c5-3-2(1-7-9)10-4(6)8-3/h1,9H/b7-1+ |
InChI Key |
JSJDEBDHPLBYEN-LREOWRDNSA-N |
Isomeric SMILES |
C(=N/O)\C1=C(N=C(S1)Cl)Cl |
Canonical SMILES |
C(=NO)C1=C(N=C(S1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















